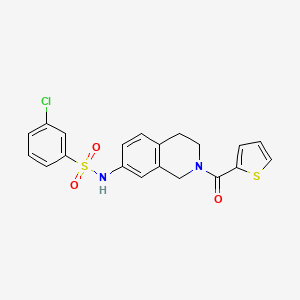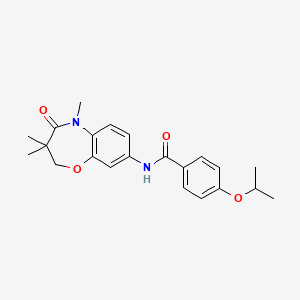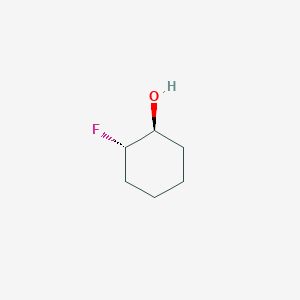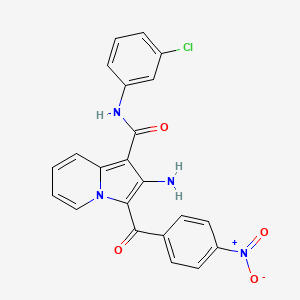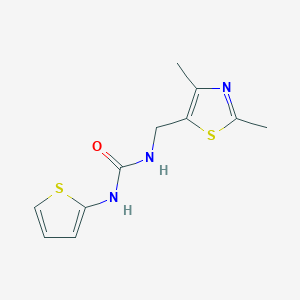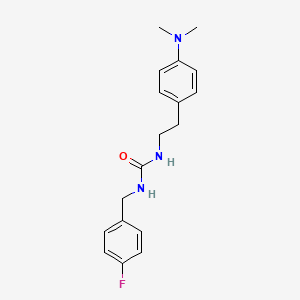
1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a dimethylamino group attached to a phenethyl moiety and a fluorobenzyl group linked to a urea backbone, making it an interesting subject for scientific research.
准备方法
The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 4-(Dimethylamino)phenethylamine: This can be achieved through the reduction of 4-(Dimethylamino)phenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Synthesis of 4-Fluorobenzyl isocyanate: This intermediate can be prepared by reacting 4-fluorobenzylamine with phosgene or a phosgene equivalent.
Formation of the final compound: The final step involves the reaction of 4-(Dimethylamino)phenethylamine with 4-fluorobenzyl isocyanate under controlled conditions to yield this compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and conditions.
化学反应分析
1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines can replace specific substituents on the aromatic ring or the urea moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
科学研究应用
1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research has investigated its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound may find applications in the development of new materials or as a component in chemical processes.
作用机制
The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and fluorobenzyl groups play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
相似化合物的比较
1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea can be compared with other similar compounds, such as:
1-(4-(Dimethylamino)phenethyl)-3-(4-chlorobenzyl)urea: This compound features a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
1-(4-(Dimethylamino)phenethyl)-3-(4-methylbenzyl)urea: The presence of a methylbenzyl group can influence the compound’s reactivity and interactions with molecular targets.
1-(4-(Dimethylamino)phenethyl)-3-(4-nitrobenzyl)urea: The nitrobenzyl group introduces additional functional groups that can participate in various chemical reactions and affect the compound’s biological activity.
属性
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZATIFKKIFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2638665.png)
![2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2638666.png)
![5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2638667.png)
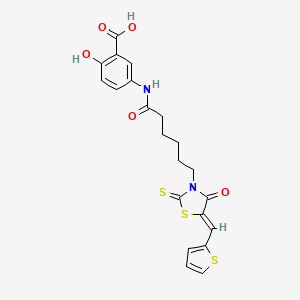
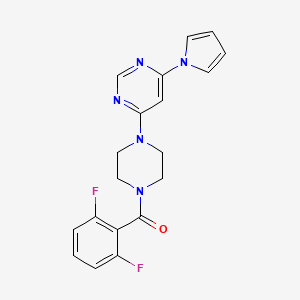

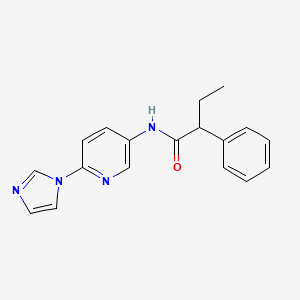
![3-[(4-Methoxyphenyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2638676.png)
